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Compound of Interest

Compound Name: tert-Butyl thiophen-2-ylcarbamate

Cat. No.: B184355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tert-Butyl thiophen-2-ylcarbamate, a key intermediate in synthetic organic chemistry. This

document details the available nuclear magnetic resonance (NMR), Fourier-transform infrared

(FT-IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental

protocols for its synthesis and analysis.

Summary of Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for tert-Butyl
thiophen-2-ylcarbamate (C₉H₁₃NO₂S, Molar Mass: 199.27 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Reference

6.9 broad 1H -NH [2]

6.79 m 2H Thiophene-H [2]

6.5 dd 1H Thiophene-H [2]

1.5 s 9H -C(CH₃)₃ [2]
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Solvent: Chloroform-d, Instrument: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for tert-Butyl thiophen-2-ylcarbamate is not readily available in

the reviewed literature. For structurally similar carbamates, the carbonyl carbon typically

appears in the range of 150-155 ppm, the quaternary carbon of the tert-butyl group around 80

ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The thiophene carbons

would be expected in the aromatic region (approximately 110-140 ppm).

Table 3: FT-IR Spectroscopic Data
An experimental FT-IR spectrum of solid-phase tert-Butyl thiophen-2-ylcarbamate has been

recorded over the range of 4000-400 cm⁻¹.[3] While the specific absorption bands from the

experimental spectrum are not detailed in the available literature, a computational study based

on this experimental work provides theoretical vibrational frequencies. Key expected vibrations

would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the

carbamate, and C-S stretching of the thiophene ring.

Table 4: Mass Spectrometry Data
Experimental mass spectrometry data is not readily available. Predicted mass-to-charge ratios

(m/z) for common adducts are listed below.

Adduct Predicted m/z

[M+H]⁺ 200.07398

[M+Na]⁺ 222.05592

Experimental Protocols
Synthesis of tert-Butyl thiophen-2-ylcarbamate
The synthesis of tert-Butyl thiophen-2-ylcarbamate can be achieved via a Curtius

Rearrangement.[2]

Materials:
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Thiophene-2-carbonyl azide

tert-Butyl alcohol

Toluene

Procedure:

Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in

toluene.

Heat the solution at 100 °C overnight.

Remove the excess solvent and unreacted tert-butyl alcohol in vacuo to yield the crude

product.

The product can be further purified by recrystallization. For example, crystals suitable for X-

ray analysis were obtained by cooling a toluene solution to -30 °C.[2]

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of tert-Butyl thiophen-2-
ylcarbamate is outlined below.

Synthesis Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of tert-Butyl
thiophen-2-ylcarbamate

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Structural Elucidation
and Confirmation
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General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of purified tert-Butyl thiophen-2-ylcarbamate in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer

Parameters: Acquire a standard proton spectrum. The chemical shifts should be referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Instrument: 100 MHz NMR Spectrometer

Parameters: Acquire a proton-decoupled carbon spectrum. A larger sample quantity (20-50

mg) may be required for a spectrum with a good signal-to-noise ratio, depending on the

instrument's sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol
Sample Preparation (Solid Phase):

Ensure the sample is dry and free of solvent.

For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount

of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Alternatively, for the KBr pellet method, grind a small amount of the sample with dry KBr

powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

Instrument: FT-IR Spectrometer

Range: 4000-400 cm⁻¹

Procedure: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Then, record the spectrum of the sample. The final spectrum is the ratio of the sample

spectrum to the background spectrum.

Mass Spectrometry (MS) Protocol
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

Instrument: Mass spectrometer equipped with an ESI source.

Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other

adducts like [M+Na]⁺.

Procedure: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography. The instrument will separate the ions based on their mass-to-charge ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl thiophen-2-
ylcarbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184355#spectroscopic-data-of-tert-butyl-thiophen-2-
ylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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